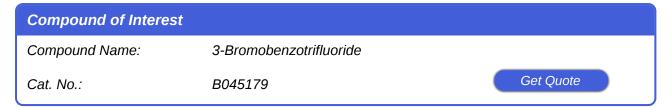


Application Notes: 3-Bromobenzotrifluoride as a Versatile Building Block in Medicinal Chemistry

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Introduction

3-Bromobenzotrifluoride (m-Bromobenzotrifluoride) is a vital chemical intermediate distinguished by a trifluoromethyl group and a bromine atom on a benzene ring.[1][2] This unique structure renders it an indispensable precursor in medicinal chemistry for the development of pharmaceuticals and agrochemicals.[1][3] The trifluoromethyl (-CF3) group, a cornerstone functional group in modern drug design, is a potent electron-withdrawing group that can significantly alter a molecule's electronic properties, enhance metabolic stability, and improve lipophilicity.[1][4][5] The bromine atom serves as a versatile synthetic handle, providing an excellent site for functionalization, primarily through palladium-catalyzed cross-coupling reactions.[1][2] These reactions are fundamental in constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[2]

Physicochemical Properties of 3-Bromobenzotrifluoride

A summary of the key physicochemical properties of **3-bromobenzotrifluoride** is presented below.

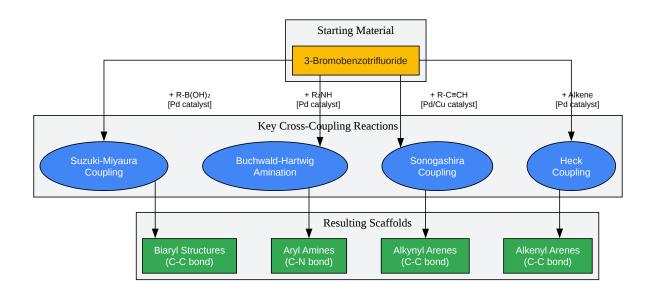


Property	Value	Reference
CAS Number	401-78-5	[2]
Molecular Formula	C7H4BrF3	[3]
Molecular Weight	225.01 g/mol	[3]
Appearance	Colorless to red to green clear liquid	[3]
Boiling Point	151-155 °C	[2][3]
Density	1.61 - 1.63 g/mL	[2][3]
Synonyms	1-Bromo-3- (trifluoromethyl)benzene, 3- Bromo- α , α , α -trifluorotoluene	[3]

Key Synthetic Applications in Medicinal Chemistry

The reactivity of **3-bromobenzotrifluoride** is dominated by the presence of the bromine atom, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern synthetic chemistry, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.[2][6]





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Key cross-coupling reactions of **3-bromobenzotrifluoride**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is instrumental in synthesizing biaryl motifs, which are prevalent in many biologically active molecules.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen (C-N) bonds.[6][9] It involves the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a base.[9] This reaction has become indispensable in pharmaceutical research for synthesizing aryl amines, replacing harsher traditional methods.[6]



The 3-amino-1H-indazole core, found in numerous kinase inhibitors, can be accessed via this route.[9]

Application Notes: Enhancing Drug Properties

The incorporation of the 3-(trifluoromethyl)phenyl moiety into drug candidates can significantly enhance their pharmacological profiles.

- Metabolic Stability: The trifluoromethyl group is thermally and chemically stable and resistant
 to acids, bases, and various metabolic enzymes.[1] This enhances the metabolic stability of
 drug molecules by protecting them from oxidative degradation, potentially increasing their
 half-life in the body.[1][4]
- Lipophilicity and Binding Affinity: Introducing a -CF3 group can improve a compound's lipophilicity, which may enhance its ability to cross cellular membranes.[1][2] This can also lead to stronger binding interactions with biological targets.[2][4]

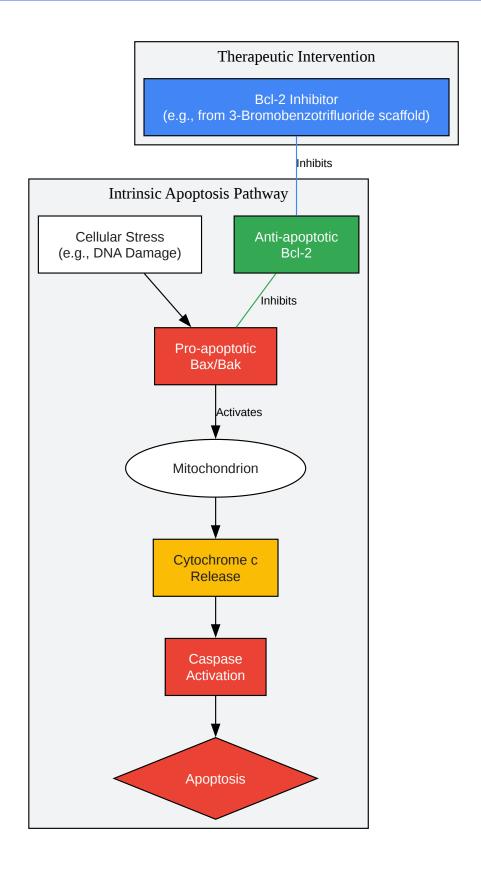
Case Study: Kinase Inhibitors

Kinase inhibitors are a major class of anticancer drugs.[10] Many approved small molecule kinase inhibitors feature scaffolds that could be synthesized using **3-bromobenzotrifluoride** as a starting material. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is an isostere of the adenine ring of ATP and is found in numerous kinase inhibitors currently in clinical trials.[11] The trifluoromethylphenyl group is a common feature in these molecules, contributing to target binding and favorable pharmacokinetic properties.

Case Study: Bcl-2 Inhibitors and Apoptosis Regulation

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death).[12][13] Anti-apoptotic Bcl-2 proteins are often overexpressed in cancer cells, making them an attractive therapeutic target.[13] Small-molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can bind to anti-apoptotic Bcl-2 proteins, disrupting protein-protein interactions and triggering apoptosis in cancer cells.[12] The development of compounds containing indole, triazole, and morpholino moieties has shown efficacy in targeting Bcl-2 proteins.[12] **3-Bromobenzotrifluoride** serves as a key starting material for introducing the trifluoromethylphenyl group, a feature known to improve drug properties, into these complex scaffolds.





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Bcl-2's role in apoptosis and inhibitor action.



Experimental Protocols

The following are generalized protocols for key reactions involving **3-bromobenzotrifluoride**. Note: Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.



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A typical experimental workflow for cross-coupling.

Protocol 1: Generalized Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of **3-bromobenzotrifluoride** with an arylboronic acid.[7][14]

Materials:

- 3-Bromobenzotrifluoride (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)
- Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
- Inert gas supply (Argon or Nitrogen)



Procedure:

- To the oven-dried Schlenk flask, add **3-bromobenzotrifluoride** (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).[14]
- Add the palladium catalyst (2-5 mol%) under a counterflow of inert gas.
- Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[7]
- Add the anhydrous, degassed solvent system via syringe.
- Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.[14][15]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[7]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.[7]
- Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[14]

Protocol 2: Generalized Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of **3-bromobenzotrifluoride** with a primary or secondary amine.[9]

Materials:



- 3-Bromobenzotrifluoride (1.0 equiv)
- Amine (1.1-1.5 equiv)
- Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)
- Phosphine ligand (e.g., XPhos, SPhos, BINAP, 4-10 mol%)[9][16]
- Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.2 equiv)[9][17]
- Anhydrous solvent (e.g., Toluene, Dioxane)[9]
- Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- To the oven-dried Schlenk tube, add **3-bromobenzotrifluoride** (1.0 equiv), the palladium precatalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).[9]
- Evacuate the tube and backfill with inert gas. Repeat this cycle three times.[9]
- Under the inert atmosphere, add the base (1.4-2.2 equiv) and the anhydrous solvent.[9]
- Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.
- Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
- Monitor the reaction progress by TLC or LC-MS.[9]
- Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.



 Concentrate the organic layer under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired N-aryl amine.[9]

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